Fmoc-ggfg-OH

Catalog No.
S8538183
CAS No.
M.F
C30H30N4O7
M. Wt
558.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-ggfg-OH

Product Name

Fmoc-ggfg-OH

IUPAC Name

2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

Molecular Formula

C30H30N4O7

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C30H30N4O7/c35-26(31-16-27(36)34-25(29(39)32-17-28(37)38)14-19-8-2-1-3-9-19)15-33-30(40)41-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,35)(H,32,39)(H,33,40)(H,34,36)(H,37,38)/t25-/m0/s1

InChI Key

LCOCGQVZUSLQJD-VWLOTQADSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Gly-Gly-Phe-OH, also known as Fmoc-ggfg-OH, is a synthetic compound primarily utilized in the field of biochemistry for the development of antibody-drug conjugates (ADCs). The compound features a protective Fmoc (9-fluorenylmethoxycarbonyl) group that shields the amino group of the glycine-glycine-phenylalanine sequence. This structural configuration allows for selective reactions in peptide synthesis and facilitates the delivery of cytotoxic agents to targeted cells through ADCs. The compound's unique sequence contributes to its function as a cleavable linker, which is crucial for the controlled release of therapeutic agents within cancerous tissues.

  • Hydrolysis: Under basic conditions, the Fmoc group can be removed, yielding a free amine that can participate in further reactions.
  • Coupling Reactions: The compound can be coupled with other peptides or molecules, forming more complex structures essential for drug delivery systems .

Common reagents used in these reactions include:

  • Piperidine for hydrolysis.
  • HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in Dimethylformamide solvent for coupling reactions.

The biological activity of Fmoc-Gly-Gly-Phe-OH is significant in the context of ADCs. As a cleavable linker, it plays a pivotal role in delivering cytotoxic drugs directly to cancer cells while minimizing systemic toxicity. The compound's mechanism involves proteolytic cleavage by specific enzymes present in the target cells, leading to the release of the active drug component. This targeted approach enhances the efficacy of cancer therapies and reduces side effects associated with conventional chemotherapeutics .

The synthesis of Fmoc-Gly-Gly-Phe-OH typically employs solid-phase peptide synthesis (SPPS) using the Fmoc strategy. The process involves:

  • Attachment: The first amino acid is attached to a resin.
  • Sequential Addition: Protected amino acids are added sequentially.
  • Deprotection: The final product is obtained by cleaving from the resin and removing the Fmoc group.

Industrial production mirrors laboratory methods but utilizes automated peptide synthesizers for efficiency and scalability, often incorporating green chemistry principles to enhance sustainability .

Fmoc-Gly-Gly-Phe-OH is predominantly used in:

  • Antibody-Drug Conjugates (ADCs): It serves as a linker that connects antibodies with cytotoxic drugs, allowing targeted delivery to tumor cells .
  • Peptide Synthesis: The compound is instrumental in synthesizing peptides with specific sequences necessary for various biochemical applications.
  • Tissue Engineering: Its properties support cell adhesion and proliferation, making it valuable in regenerative medicine.

Studies on Fmoc-Gly-Gly-Phe-OH have focused on its interactions within ADCs. The compound's ability to undergo proteolytic cleavage allows for precise control over drug release kinetics, which is critical for optimizing therapeutic outcomes. Research indicates that the cleavage efficiency can vary based on the biochemical environment within target cells, influencing both efficacy and safety profiles of ADCs .

Fmoc-Gly-Gly-Phe-OH shares similarities with several other compounds used in ADC construction. Here are some notable examples:

The uniqueness of Fmoc-Gly-Gly-Phe-OH lies in its specific sequence and structural properties that enhance its functionality as a cleavable linker in ADCs, offering improved targeting and reduced off-target effects compared to other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

558.21144931 g/mol

Monoisotopic Mass

558.21144931 g/mol

Heavy Atom Count

41

Dates

Modify: 2024-02-18

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